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Compound of Interest

Compound Name:
Ethyl 4-(1H-pyrazol-1-

YL)benzoate

Cat. No.: B138074 Get Quote

An In-depth Technical Guide to Ethyl 4-(1H-
pyrazol-1-yl)benzoate
This technical guide provides a comprehensive overview of the molecular structure, formula,

and key characteristics of Ethyl 4-(1H-pyrazol-1-yl)benzoate, tailored for researchers,

scientists, and professionals in drug development. While specific experimental data for this

compound is not widely available in published literature, this guide extrapolates information

from closely related analogues and general chemical principles to offer a detailed profile.

Molecular Structure and Formula
Ethyl 4-(1H-pyrazol-1-yl)benzoate is an organic compound featuring a pyrazole ring linked to

an ethyl benzoate moiety. The pyrazole ring is a five-membered aromatic heterocycle

containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is attached via one

of its nitrogen atoms to the fourth position of the benzene ring of the ethyl benzoate.

Molecular Formula: C₁₂H₁₂N₂O₂

Molecular Weight: 216.24 g/mol

CAS Number: 143426-47-5[1]

Chemical Structure:
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Caption: Molecular structure of Ethyl 4-(1H-pyrazol-1-yl)benzoate.

Physicochemical Properties
Specific experimental data for the physicochemical properties of Ethyl 4-(1H-pyrazol-1-
yl)benzoate are not readily available. The following table summarizes expected properties

based on its structure and data from similar compounds.
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Property Expected Value/Characteristic

Melting Point
Solid at room temperature, likely in the range of

80-120 °C

Boiling Point > 300 °C (decomposes)

Solubility

Soluble in common organic solvents (e.g.,

DMSO, DMF, methanol, ethyl acetate). Insoluble

in water.

Appearance White to off-white crystalline solid

Spectroscopic Data (Predicted)
Detailed experimental spectra for Ethyl 4-(1H-pyrazol-1-yl)benzoate are not available. The

following tables outline the expected spectral characteristics based on the functional groups

present in the molecule.

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 - 8.0 d 2H

Aromatic protons

ortho to the ester

group

~7.9 - 7.7 d 2H

Aromatic protons

ortho to the pyrazole

ring

~7.8 - 7.6 d 1H Pyrazole proton

~7.5 - 7.3 d 1H Pyrazole proton

~6.5 - 6.3 t 1H Pyrazole proton

~4.4 q 2H -O-CH₂-CH₃

~1.4 t 3H -O-CH₂-CH₃
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¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

~165 C=O (ester)

~142 Aromatic C attached to pyrazole

~140 Pyrazole C

~131 Aromatic CH

~130 Aromatic C attached to ester

~128 Pyrazole CH

~121 Aromatic CH

~108 Pyrazole CH

~61 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2980-2850 Medium Aliphatic C-H stretch

~1720 Strong C=O stretch (ester)

~1600, 1500, 1450 Medium-Strong Aromatic C=C stretch

~1280, 1100 Strong C-O stretch (ester)

Mass Spectrometry
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m/z Interpretation

216 [M]⁺ (Molecular ion)

188 [M - C₂H₄]⁺

171 [M - OCH₂CH₃]⁺

143 [M - COOCH₂CH₃]⁺

116 [C₇H₆N₂]⁺

Experimental Protocols: Synthesis
While a specific protocol for Ethyl 4-(1H-pyrazol-1-yl)benzoate is not detailed in the available

literature, a common method for the synthesis of N-arylpyrazoles is through the condensation

of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this specific molecule, a

plausible route is the reaction of 4-hydrazinobenzoic acid with a suitable three-carbon synthon,

followed by esterification, or the direct reaction of ethyl 4-hydrazinobenzoate with a pyrazole-

forming reagent. A general workflow for the synthesis of N-arylpyrazoles is depicted below.

Aryl Hydrazine

Condensation/Cyclization

1,3-Dicarbonyl Compound

N-Arylpyrazole

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-arylpyrazoles.

A more specific, yet still generalized, experimental protocol would involve:

Reaction Setup: A mixture of an aryl hydrazine (e.g., ethyl 4-hydrazinobenzoate) and a 1,3-

dicarbonyl compound (or a synthetic equivalent like malondialdehyde) is prepared in a

suitable solvent such as ethanol or acetic acid.
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Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The crude product is then purified, often by

recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Applications
Specific biological activities for Ethyl 4-(1H-pyrazol-1-yl)benzoate have not been extensively

reported. However, the pyrazole moiety is a well-established pharmacophore found in a wide

range of biologically active compounds.[2][3] Pyrazole derivatives have demonstrated a broad

spectrum of pharmacological activities, including:

Anti-inflammatory: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID),

features a pyrazole core.

Anticancer: Various pyrazole derivatives have been investigated for their potential as

anticancer agents.[1]

Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial

and antifungal properties.[1]

Central Nervous System (CNS) Activity: Some pyrazole derivatives exhibit activity as

anxiolytics, antidepressants, and antipsychotics.

The diverse biological activities of pyrazole-containing compounds make Ethyl 4-(1H-pyrazol-
1-yl)benzoate a molecule of interest for further investigation in drug discovery and

development.

Pyrazole Core Scaffold

Anti-inflammatory Anticancer Antimicrobial CNS Activity
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Caption: Diverse biological activities of the pyrazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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